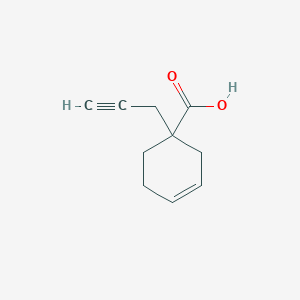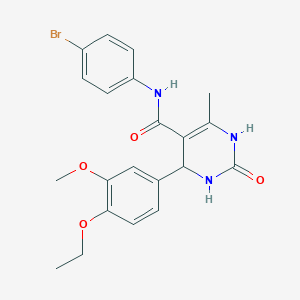![molecular formula C8H15NO2 B2760261 2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide CAS No. 1877524-95-2](/img/structure/B2760261.png)
2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide” is a chemical compound with the CAS Number: 1877524-95-2 . It has a molecular weight of 157.21 and its IUPAC name is 2-(1-(hydroxymethyl)cyclopropyl)-N,N-dimethylacetamide . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2/c1-9(2)7(11)5-8(6-10)3-4-8/h10H,3-6H2,1-2H3 . The InChI key is HXAZWFYYBRAJAN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 157.21 .Scientific Research Applications
Ethylene Biosynthesis and Affinity Purification Techniques
Research by Pirrung, Dunlap, and Trinks (1989) involved the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid through cycloalkylation and subsequent Hofmann rearrangement. This compound, an analogue of a precursor to the plant growth hormone ethylene, is utilized in affinity purification techniques and antibody generation, highlighting its importance in biochemistry and plant biology research (Pirrung, Dunlap, & Trinks, 1989).
Conformational Restriction of Biologically Active Compounds
Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropane units as conformationally restricted analogues of histamine, showcasing the cyclopropane ring's utility in limiting the conformation of biologically active molecules to enhance activity and investigate bioactive conformations. This research provides valuable insights into drug design, specifically for improving drug specificity and efficacy (Kazuta, Matsuda, & Shuto, 2002).
Modular Synthesis of Tripodal Ligands
Schill, de Meijere, and Yufit (2007) highlighted the synthesis of all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane and related derivatives from cis-2-butene-1,4-diol. These tripodal ligands, including all-cis-tris(diphenylphosphinomethyl)cyclopropane (TriCyp-PPP), demonstrated high activity as catalysts for allylation reactions, indicating their significant potential in synthetic organic chemistry (Schill, de Meijere, & Yufit, 2007).
Synthesis and Biological Evaluation of Morphinan Derivatives
Schmidhammer et al. (1989) synthesized and evaluated (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one as a selective mu opioid receptor antagonist, showcasing the potential of cyclopropylmethyl groups in developing opioid receptor antagonists with specific receptor selectivity, which is crucial for medical applications and drug development (Schmidhammer, Burkard, Eggstein-Aeppli, & Smith, 1989).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(2)7(11)5-8(6-10)3-4-8/h10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZWFYYBRAJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1877524-95-2 |
Source


|
| Record name | 2-[1-(hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)

![2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2760193.png)

![2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-phenylacetamide](/img/structure/B2760198.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2760200.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2760201.png)
